Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate
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Overview
Description
Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is a chemical compound with the CAS Number: 2542181-73-5 . It has a molecular weight of 218.07 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI Code for Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1
. This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
Potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate is a powder that is stored at 4 degrees Celsius . Its molecular weight is 218.07 . More detailed physical and chemical properties may be available from specialized chemical databases or research articles.Scientific Research Applications
Organic Chemistry and Reagent Reactivity
Potassium trifluoro(organo)borates, including potassium trifluoro(6-oxaspiro[2.5]octan-1-YL)borate, are highly stable organoboron derivatives that have emerged as promising alternatives to other organoboron reagents. They exhibit interesting reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals, often proving more reactive than boronic acids or esters (Darses & Genêt, 2003).
Alanine Derivatives Synthesis
These organoboron derivatives react with a variety of dehydroamino esters in rhodium-catalyzed reactions, enabling the formation of alanine derivatives bearing various amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).
Cross-coupling Reactions
Potassium alkyltrifluoroborates can undergo palladium-catalyzed coupling reactions with aryl- or alkenyltriflates, leading to the high-yield production of corresponding arenes or alkenes. These borates are solids, stable in air, and can be stored indefinitely (Molander & Ito, 2001).
Battery Technology
Lithium difluoro(oxalato)borate, a related compound, is a functional additive for lithium-ion batteries, enhancing both capacity and power retention without significantly increasing interfacial impedance. This makes it a promising additive for high-performance lithium-ion batteries, especially for power applications like hybrid electrical vehicles (Liu, Chen, Busking & Amine, 2007).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
potassium;trifluoro(6-oxaspiro[2.5]octan-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3O.K/c9-8(10,11)6-5-7(6)1-3-12-4-2-7;/h6H,1-5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQQJYHSYQPQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCOCC2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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